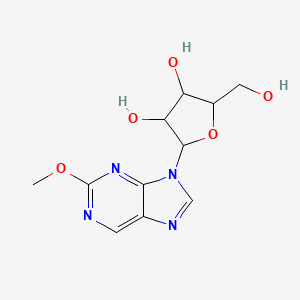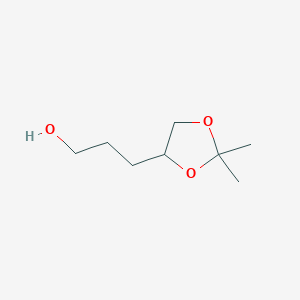
6-Methyl-3-thiaheptane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Studies
Metal-Induced Synthesis : A study by Tandon and Lucas (2008) describes the reaction of 4-thiaheptane-2,6-dione with nickel(II) perchlorate, leading to a novel tricyclic system involving 6-methyl-3-thiaheptane. This demonstrates its role in facilitating metal-induced carbon-carbon bond formation in heterocyclic chemistry (Tandon & Lucas, 2008).
Cobalt Complex Synthesis : Sharrad et al. (2004) synthesized a cobalt(III) complex using a pentadentate ligand derived from 4-thiaheptane, highlighting the chemical versatility of 6-methyl-3-thiaheptane in creating complex metal-ligand structures (Sharrad et al., 2004).
Thermodynamic Properties
Thermodynamic Analysis : Research by McCullough et al. (1961) on the thermodynamic properties of linear thiaalkanes, including 4-thiaheptane, provides insights into the basic physical properties that are fundamental for various scientific applications (McCullough et al., 1961).
Protonation and Complexation Studies : Herman and Goeminne (1977) conducted a study on the protonation properties of 1,7-diaza-4-thiaheptane, a related compound, which is essential for understanding the chemical behavior of 6-methyl-3-thiaheptane in aqueous solutions (Herman & Goeminne, 1977).
Chemical Synthesis and Molecular Structure
Heterocyclic Chemistry : Tandon and Larkworthy (1985) discuss the synthesis of a novel heterocycle derived from 4-thiaheptane-2,6-dione, demonstrating the compound's utility in creating diverse and complex molecular structures (Tandon & Larkworthy, 1985).
- -thiaheptane, highlighting the importance of 6-methyl-3-thiaheptane in coordination chemistry and its ability to form stable metal complexes (Herman et al., 1979).
- Synthesis of Thiacyclophanes : Giesbrecht et al. (1992) described the synthesis of thiacyclophanes using 4-thiaheptane-1,7-dithiol, indicating the role of 6-methyl-3-thiaheptane derivatives in the creation of cyclophane structures with potential applications in molecular engineering and design (Giesbrecht et al., 1992).
Application in Organic Chemistry
Organic Synthesis : Bailey and Longstaff (2001) investigated the behavior of methyl-substituted 6-heptenyl radicals, which could be relevant for understanding reactions involving 6-methyl-3-thiaheptane in organic synthesis (Bailey & Longstaff, 2001).
Thiomethylation Studies : Ulendeyeva et al. (1996) studied the thiomethylation of butanone, providing insights into reactions that could involve 6-methyl-3-thiaheptane or its derivatives in the synthesis of complex sulphides (Ulendeyeva et al., 1996).
Biomedical Research
- Biodegradable Polyesters : Fuoco et al. (2016) explored the synthesis of aliphatic polyesters with thiol pendant groups, an area where 6-methyl-3-thiaheptane derivatives could potentially play a role in creating functional biomaterials (Fuoco et al., 2016).
Propriétés
IUPAC Name |
1-ethylsulfanyl-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S/c1-4-8-6-5-7(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKOQHSTPVLJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335503 | |
| Record name | 6-methyl-3-thiaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-thiaheptane | |
CAS RN |
66481-77-4 | |
| Record name | 6-methyl-3-thiaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Hydroxyethyl)amino]propanoic acid](/img/structure/B1617800.png)

![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1617806.png)


![Ethyl 2-[(2,2-diphenylacetyl)amino]acetate](/img/structure/B1617810.png)
![N-[4-(4-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B1617811.png)





